molecular formula C13H8ClFO2 B7841488 2-Chloro-4-(4-fluorophenoxy)benzaldehyde

2-Chloro-4-(4-fluorophenoxy)benzaldehyde

Cat. No.: B7841488
M. Wt: 250.65 g/mol
InChI Key: AHUINZYLLMWMSN-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 2-position, a 4-fluorophenoxy group at the 4-position, and an aldehyde functional group. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines electron-withdrawing (Cl, F) and electron-donating (phenoxy) groups.

Properties

IUPAC Name

2-chloro-4-(4-fluorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-13-7-12(4-1-9(13)8-16)17-11-5-2-10(15)3-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUINZYLLMWMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorophenol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-4-(4-fluorophenoxy)benzoic acid.

    Reduction: 2-Chloro-4-(4-fluorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(4-fluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups: The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzaldehyde enhances electrophilicity at the aldehyde, making it reactive in nucleophilic additions . Phenoxy vs.

Fluorinated chromones derived from 2-chloro-4-fluorobenzaldehyde (Entry 2) show antimicrobial properties, highlighting the role of halogenation in bioactive molecules .

Synthetic Methodologies :

  • Oxidation of benzyl alcohols () could be adapted for synthesizing these aldehydes. For example, microwave-assisted oxidation might improve yields for halogenated derivatives .
  • Cyclization reactions using DMSO/I₂ or CuCl₂ () are relevant for converting aldehyde intermediates into heterocycles like chromones .

Safety and Handling :

  • Halogenated benzaldehydes often require precautions due to irritant properties. For instance, 4-Chloro-2-fluoro-3-methoxybenzaldehyde mandates eye and skin protection .

Market and Industrial Relevance

  • Commercial Availability : Analogs like 4-Chloro-2-fluorobenzaldehyde are sold at >98% purity (¥3,500/5g), indicating established synthetic routes .
  • Market Trends : The 2-Chloro-4-(trifluoromethyl)benzaldehyde market is forecasted to grow, driven by demand for fluorinated building blocks in pharmaceuticals .

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